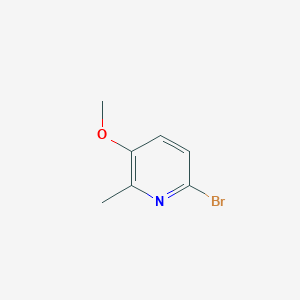

6-Bromo-3-methoxy-2-methylpyridine

Descripción general

Descripción

6-Bromo-3-methoxy-2-methylpyridine is a heterocyclic pyridine compound . It has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is also known by other names such as this compound and 850882-87-0 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring . The InChI representation of the molecule isInChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.05 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area of 22.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Functionalization and Synthesis

Selective Bromination

The selective bromination of 2-methoxy-6-methylpyridine derivatives, closely related to 6-Bromo-3-methoxy-2-methylpyridine, facilitates the introduction of various electrophiles. This process is significant for developing pyridine derivatives with enhanced properties and functions (Gray, Konopski, & Langlois, 1994).

Synthesis of Dopamine and Serotonin Receptor Antagonists

A study details the efficient synthesis of a compound structurally related to this compound, which is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis method emphasizes the compound's potential in neuromodulation research (Hirokawa, Horikawa, & Kato, 2000).

Crystal Structure and Characterization

- X-ray Diffraction Analysis: X-ray diffraction studies of bromo-substituted Schiff bases, including compounds similar to this compound, reveal significant insights into their crystal structures. These structures exhibit unique hydrogen bonds and weak π-π interactions, crucial for understanding the physical properties and potential applications in materials science (Dong, Li, Meng, Zhou, & Ma, 2015).

Reactions and Transformations

- Reactivity Studies: Research on the reactivity of various bromo-derivatives of pyridine, similar to this compound, with potassium amide in liquid ammonia, provides valuable insights into substitution reactions and ring transformations. These reactions are pivotal in the synthesis of complex organic compounds and pharmaceuticals (Streef & Hertog, 2010).

Mecanismo De Acción

Mode of Action

Typically, bromopyridines can participate in various chemical reactions, such as Suzuki-Miyaura coupling , which can lead to the formation of biologically active compounds. These compounds can interact with their targets, leading to changes at the molecular level.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Bromo-3-methoxy-2-methylpyridine is currently unavailable . These properties are crucial in determining the bioavailability of the compound, which in turn influences its therapeutic potential.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, well-ventilated place to maintain its stability . Additionally, it forms explosive mixtures with air on intense heating, indicating that temperature and air exposure can significantly impact its stability and reactivity .

Propiedades

IUPAC Name |

6-bromo-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBRRMYRFLDKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90827061 | |

| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850882-87-0 | |

| Record name | 6-Bromo-3-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90827061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)